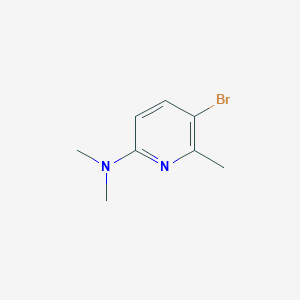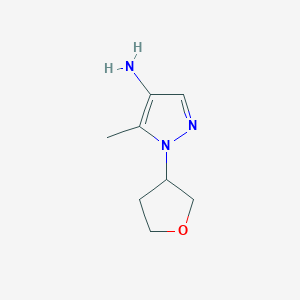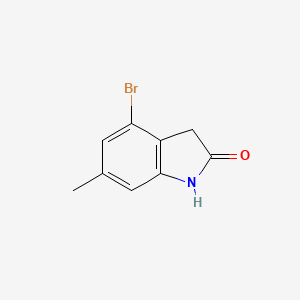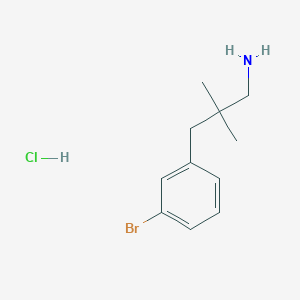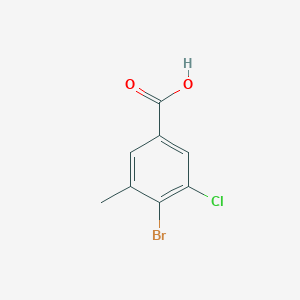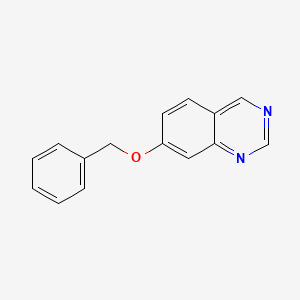
7-(苄氧基)喹唑啉
描述
7-(Benzyloxy)quinazoline is a nitrogen-containing heterocyclic compound . It has a molecular weight of 236.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazolines under transition metal-catalyzed conditions has been extensively studied .
Molecular Structure Analysis
The molecular structure of 7-(Benzyloxy)quinazoline has been analyzed using techniques such as Hirshfeld surface technique and Crystal Explorer . The compound is identified as electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability .
Chemical Reactions Analysis
Quinazoline derivatives have been used as intermediates in the synthesis of various other compounds . They have been used in the construction of quinazoline scaffolds through transition-metal-catalyzed reactions .
Physical And Chemical Properties Analysis
7-(Benzyloxy)quinazoline is a powder that is stored at room temperature . Its InChI code is 1S/C15H12N2O/c1-2-4-12(5-3-1)10-18-14-7-6-13-9-16-11-17-15(13)8-14/h1-9,11H,10H2 .
科学研究应用
癌症治疗
7-(苄氧基)喹唑啉: 衍生物在癌症治疗中作为潜在治疗剂展现出希望。 它们正在被设计和合成,具有抗癌活性,特别是针对膀胱癌 。这些化合物靶向特定的分子通路,为癌症治疗提供了一种更有针对性的方法。
抗菌剂
喹唑啉衍生物的抗菌特性非常显著。 它们已被研究作为新型抗生素的潜力,特别是在抗药性细菌菌株不断增加的情况下 。这包括对抗各种病原体的活性,使它们在开发新型抗菌药物方面具有价值。
神经系统疾病
像7-(苄氧基)喹唑啉这样的喹唑啉衍生物也因其在治疗神经系统疾病中的应用而被研究。 据报道,它们表现出抗帕金森病的作用,这可能导致针对帕金森病和其他神经退行性疾病的新疗法 。
心血管疾病
一些喹唑啉化合物已被批准用于临床治疗心血管疾病。 例如,哌唑嗪和多沙唑嗪用于治疗良性前列腺增生和创伤后应激障碍,但也对心血管健康有影响 。
抗炎和镇痛应用
喹唑啉衍生物的抗炎和镇痛特性使它们成为开发新型止痛药的候选药物。 它们调节炎症通路的的能力可用于治疗慢性疼痛和炎症性疾病 。
抗病毒和抗结核活性
喹唑啉衍生物表现出广泛的药理活性,包括抗病毒和抗结核作用。 这使它们成为开发针对病毒感染和结核病治疗的研究重点 。
作用机制
安全和危害
未来方向
Quinazoline derivatives have drawn more and more attention in synthesis and bioactivities research due to their significant biological activities . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions has been summarized, and future perspectives of synthesis of quinazolines through such reactions have been discussed .
生化分析
Biochemical Properties
7-(Benzyloxy)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme epidermal growth factor receptor (EGFR), where 7-(Benzyloxy)quinazoline acts as an inhibitor. This interaction is crucial in the context of cancer research, as EGFR is often overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting EGFR, 7-(Benzyloxy)quinazoline can potentially suppress tumor growth .
Cellular Effects
The effects of 7-(Benzyloxy)quinazoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 7-(Benzyloxy)quinazoline has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. Additionally, it can inhibit cell proliferation by blocking the cell cycle at specific checkpoints. These effects are mediated through the inhibition of EGFR and other signaling pathways .
Molecular Mechanism
At the molecular level, 7-(Benzyloxy)quinazoline exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor. This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are essential for cell survival and proliferation. Furthermore, 7-(Benzyloxy)quinazoline can modulate gene expression by influencing transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-(Benzyloxy)quinazoline in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to 7-(Benzyloxy)quinazoline resulted in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)quinazoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects have been noted, where a certain concentration of 7-(Benzyloxy)quinazoline is required to achieve significant biological activity .
Metabolic Pathways
7-(Benzyloxy)quinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, primarily in the liver, where it is oxidized and conjugated to form more water-soluble metabolites. Cytochrome P450 enzymes, such as CYP3A4, play a crucial role in the oxidative metabolism of 7-(Benzyloxy)quinazoline. These metabolic transformations can influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of 7-(Benzyloxy)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 7-(Benzyloxy)quinazoline in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 7-(Benzyloxy)quinazoline is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression and epigenetic modifications. Targeting signals and post-translational modifications, such as phosphorylation, can direct 7-(Benzyloxy)quinazoline to specific cellular compartments, enhancing its biological activity .
属性
IUPAC Name |
7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-4-12(5-3-1)10-18-14-7-6-13-9-16-11-17-15(13)8-14/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCIUCYRIWHINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=NC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


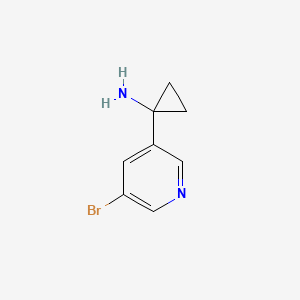
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
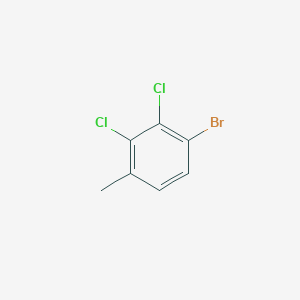
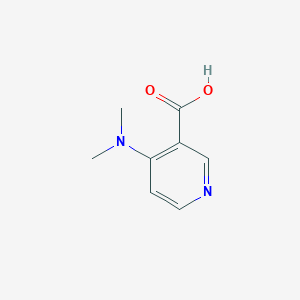
![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
